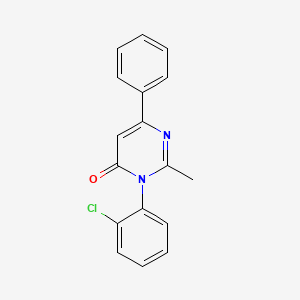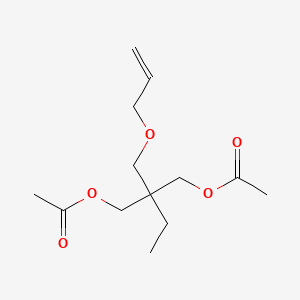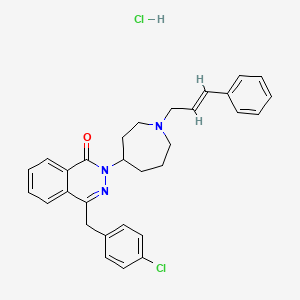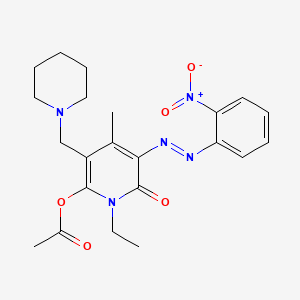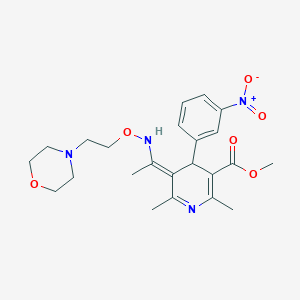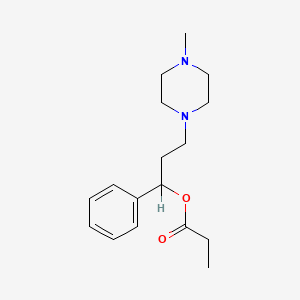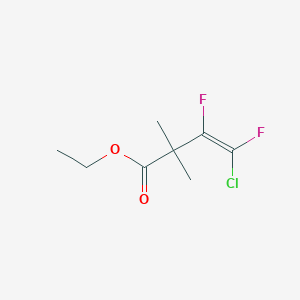
Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate is an organic compound characterized by its unique structural features, including a chloro group, two fluoro groups, and a dimethyl-substituted butenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
- Ethyl 4-chloro-3,4-difluoro-2-butenoate
- Ethyl 4-chloro-3,4-difluoro-2,2-dimethylbutanoate
- Ethyl 4-chloro-3,4-difluoro-2,2-dimethyl-3-pentenoate
Comparison: Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups, along with the ester functionality, makes it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain reactions.
Propiedades
Número CAS |
144194-07-0 |
|---|---|
Fórmula molecular |
C8H11ClF2O2 |
Peso molecular |
212.62 g/mol |
Nombre IUPAC |
ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C8H11ClF2O2/c1-4-13-7(12)8(2,3)5(10)6(9)11/h4H2,1-3H3/b6-5- |
Clave InChI |
AOHWDDBTLICGTC-WAYWQWQTSA-N |
SMILES isomérico |
CCOC(=O)C(C)(C)/C(=C(/F)\Cl)/F |
SMILES canónico |
CCOC(=O)C(C)(C)C(=C(F)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


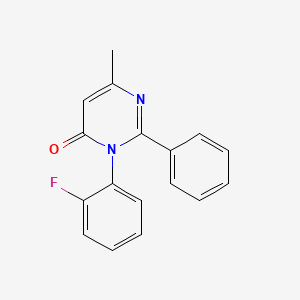
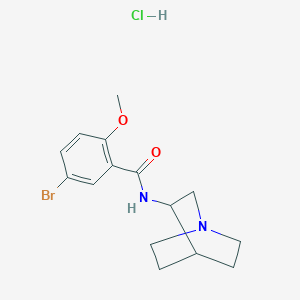
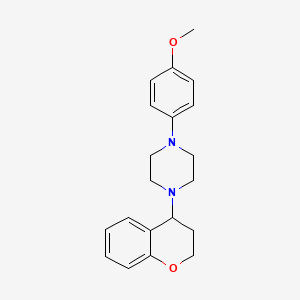
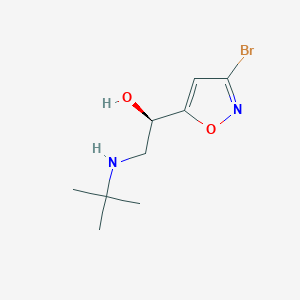

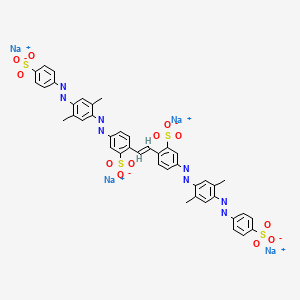
![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)
